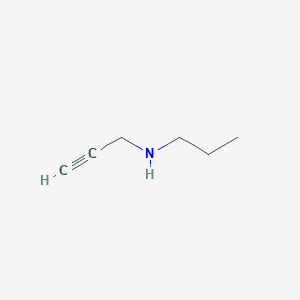

(Prop-2-yn-1-yl)(propyl)amine

説明

(Prop-2-yn-1-yl)(propyl)amine (IUPAC name: N-prop-2-ynylpropan-1-amine) is a secondary aliphatic amine featuring a propyl (C3H7) group and a propargyl (prop-2-yn-1-yl, HC≡C-CH2) substituent bonded to the nitrogen atom. Its hydrochloride salt (CAS 53227-34-2) has a molecular formula of C6H12ClN and a molecular weight of 133.62 g/mol .

特性

分子式 |

C6H11N |

|---|---|

分子量 |

97.16 g/mol |

IUPAC名 |

N-prop-2-ynylpropan-1-amine |

InChI |

InChI=1S/C6H11N/c1-3-5-7-6-4-2/h1,7H,4-6H2,2H3 |

InChIキー |

MDMPAKJUMKBYNQ-UHFFFAOYSA-N |

正規SMILES |

CCCNCC#C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (Prop-2-yn-1-yl)(propyl)amine typically involves the reaction of propargyl bromide with propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: On an industrial scale, the production of (Prop-2-yn-1-yl)(propyl)amine can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

化学反応の分析

Types of Reactions: (Prop-2-yn-1-yl)(propyl)amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into saturated amines.

Substitution: It can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Alkyl halides and acyl chlorides are commonly used reagents.

Major Products Formed:

Oxidation: Oximes and nitriles.

Reduction: Saturated amines.

Substitution: Various substituted amines and amides.

科学的研究の応用

(Prop-2-yn-1-yl)(propyl)amine has a wide range of applications in scientific research:

作用機序

The mechanism of action of (Prop-2-yn-1-yl)(propyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can participate in electron transfer reactions, leading to the generation of reactive intermediates that can further interact with biological molecules .

類似化合物との比較

Structural and Functional Comparisons with Analogous Amines

Chain Length Variation: Propyl vs. Ethyl Linkers

The length of the alkyl chain significantly influences physicochemical and biological properties. Evidence from The Journal of Biological Chemistry highlights that ethyl and propyl linkers in amine-containing compounds exhibit comparable efficacy, with propyl chains sometimes offering superior performance in specific contexts. For example:

- Ethyl linker : Compounds like (Prop-2-yn-1-yl)(ethyl)amine may exhibit faster diffusion due to reduced steric hindrance.

- Propyl linker : (Prop-2-yn-1-yl)(propyl)amine benefits from enhanced lipophilicity, improving membrane permeability in biological systems .

Table 1: Chain Length Impact on Amine Properties

| Property | Ethyl Linker (e.g., (Prop-2-yn-1-yl)(ethyl)amine) | Propyl Linker (Target Compound) |

|---|---|---|

| Molecular Weight | ~105 g/mol (hypothetical) | 133.62 g/mol (hydrochloride) |

| Lipophilicity (LogP) | Lower | Higher |

| Steric Hindrance | Reduced | Increased |

| Biological Efficacy | Variable (e.g., higher in RS194B vs. RS194C) | Context-dependent superiority |

Substituent Effects: Propargyl vs. Allyl vs. Aromatic Groups

The propargyl group’s triple bond contrasts with the allyl group’s double bond and aromatic substituents, leading to distinct reactivity and applications:

- Propargyl (HC≡C-CH2) : Enhances nucleophilicity and participates in click chemistry (e.g., Huisgen cycloaddition). The target compound’s propargyl group enables conjugation with azides, a feature absent in allyl analogs .

- Allyl (CH2=CH-CH2) : Triallylamine (N,N-diallylprop-2-en-1-amine, CAS 102-70-5) is a tertiary amine with applications in polymer chemistry. Its lower electron deficiency compared to propargyl limits its utility in metal-catalyzed reactions .

- Aromatic Substituents : Compounds like {[2-(benzyloxy)phenyl]methyl}(propyl)amine (CAS 1158292-98-8) exhibit π-π stacking interactions, enhancing DNA binding or CO2 adsorption capabilities. However, their bulkiness may reduce solubility .

Table 2: Substituent-Driven Reactivity Differences

Amine Classification: Primary vs. Secondary vs. Tertiary

The nitrogen’s substitution state critically impacts basicity and functionality:

- Primary Amines (e.g., Propargylamine) : Higher nucleophilicity but lower steric protection, making them prone to oxidation. Used in peptide synthesis .

- Secondary Amines (Target Compound) : Balanced nucleophilicity and steric hindrance. Ideal for stable intermediates in drug synthesis (e.g., acetylcholinesterase inhibitors) .

- Tertiary Amines (e.g., Tripropylamine) : Low basicity but excellent CO2 adsorption in silica materials. Less reactive in alkylation reactions .

Table 3: Amine Classification Comparison

| Type | Example | Basicity (pKa) | Key Application |

|---|---|---|---|

| Primary | Propargylamine | ~10.6 | Click chemistry precursors |

| Secondary | Target Compound | ~9.8 (estimated) | Pharmaceutical intermediates |

| Tertiary | Tripropylamine | ~9.4 | CO2 capture, surfactants |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。